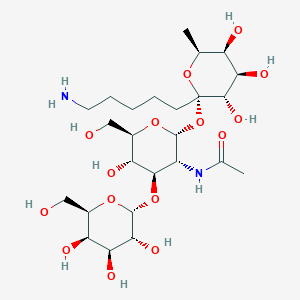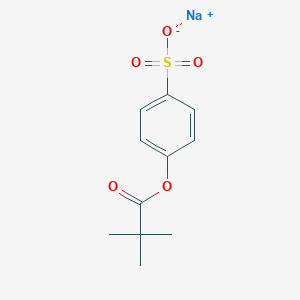
Sodium 4-(pivaloyloxy)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(pivaloyloxy)benzenesulfonate: is an organic compound with the molecular formula C11H13NaO5S and a molecular weight of 280.28 g/mol . It is a sodium salt derivative of 4-(pivaloyloxy)benzenesulfonic acid, characterized by the presence of a sulfonate group and a pivaloyloxy group attached to a benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Sodium 4-(pivaloyloxy)benzenesulfonate is used as a catalyst in various organic reactions, including esterification and transesterification.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Surfactants: It is used in the formulation of surfactants and detergents due to its sulfonate group.
Polymers: The compound is utilized in the production of specialty polymers and resins.
Safety and Hazards
Sodium 4-(pivaloyloxy)benzenesulfonate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(pivaloyloxy)benzenesulfonate typically involves the esterification of 4-hydroxybenzenesulfonic acid with pivalic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with reflux condensers.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-(pivaloyloxy)benzenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzenesulfonic acid and pivalic acid.
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: 4-hydroxybenzenesulfonic acid, pivalic acid.
Substitution: Various substituted benzenesulfonates.
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced derivatives of the benzene ring.
Mécanisme D'action
The mechanism of action of Sodium 4-(pivaloyloxy)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form ionic interactions with positively charged sites on proteins, while the pivaloyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Sodium 4-hydroxybenzenesulfonate: Lacks the pivaloyloxy group, making it less hydrophobic.
Sodium 4-methoxybenzenesulfonate: Contains a methoxy group instead of a pivaloyloxy group, affecting its reactivity and solubility.
Sodium 4-acetoxybenzenesulfonate: Has an acetoxy group, which is less bulky compared to the pivaloyloxy group.
Uniqueness: Sodium 4-(pivaloyloxy)benzenesulfonate is unique due to the presence of the pivaloyloxy group, which imparts increased hydrophobicity and steric bulk. This affects its solubility, reactivity, and interactions with other molecules, making it distinct from its analogs.
Propriétés
IUPAC Name |
sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S.Na/c1-11(2,3)10(12)16-8-4-6-9(7-5-8)17(13,14)15;/h4-7H,1-3H3,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWRXNUCTLGRAC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635805 |
Source


|
| Record name | Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188114-91-2 |
Source


|
| Record name | Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)

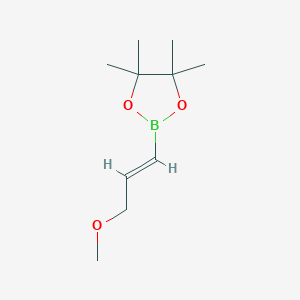


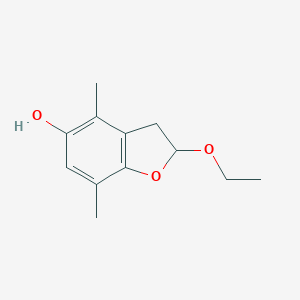

![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)
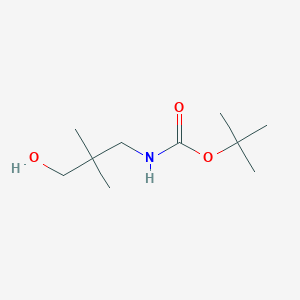
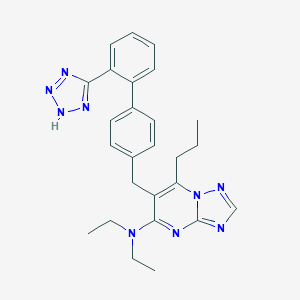
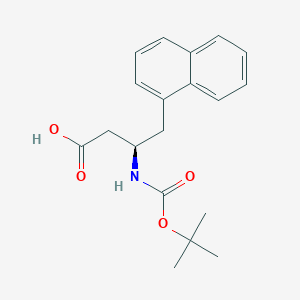

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
